N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 61694-90-4
VCID: VC7986390
InChI: InChI=1S/C12H20N2S/c1-3-14(9-8-13)10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10,13H2,1-2H3
SMILES: CCN(CCN)CC1=CC=C(C=C1)SC
Molecular Formula: C12H20N2S
Molecular Weight: 224.37 g/mol

N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine

CAS No.: 61694-90-4

Cat. No.: VC7986390

Molecular Formula: C12H20N2S

Molecular Weight: 224.37 g/mol

* For research use only. Not for human or veterinary use.

N1-Ethyl-N1-(4-(methylthio)benzyl)ethane-1,2-diamine - 61694-90-4

Specification

CAS No. 61694-90-4
Molecular Formula C12H20N2S
Molecular Weight 224.37 g/mol
IUPAC Name N'-ethyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine
Standard InChI InChI=1S/C12H20N2S/c1-3-14(9-8-13)10-11-4-6-12(15-2)7-5-11/h4-7H,3,8-10,13H2,1-2H3
Standard InChI Key YJCUFGBSVBGHHX-UHFFFAOYSA-N
SMILES CCN(CCN)CC1=CC=C(C=C1)SC
Canonical SMILES CCN(CCN)CC1=CC=C(C=C1)SC

Introduction

Structural and Molecular Characteristics

The compound’s structure features a central ethane-1,2-diamine chain, where one nitrogen atom is substituted with an ethyl group, and the other is bonded to a 4-(methylthio)benzyl group. The 4-(methylthio)benzyl substituent introduces a sulfur-containing aromatic ring, which influences electronic properties and potential biological interactions. Key structural data include:

PropertyValueSource
Molecular FormulaC₁₂H₂₀N₂S
Molecular Weight224.37 g/mol
IUPAC NameN¹-Ethyl-N¹-(4-(methylthio)benzyl)ethane-1,2-diamine

The presence of both aliphatic and aromatic components enables diverse reactivity, making it a candidate for further functionalization.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves nucleophilic substitution reactions using precursors such as 4-(methylthio)benzyl chloride and ethane-1,2-diamine derivatives. A two-step process is common:

  • Alkylation of Ethylene Diamine: Ethane-1,2-diamine reacts with 4-(methylthio)benzyl chloride in the presence of a base (e.g., K₂CO₃) to form the monosubstituted intermediate.

  • Ethylation: The intermediate undergoes further alkylation with ethyl iodide or ethyl bromide to yield the final product.

Reaction Conditions and Yield Optimization

Key parameters influencing yield include:

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

  • Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve substitution rates.

Comparative data from analogous diamine syntheses, such as the hydrogenation of nitro precursors using Pd/C catalysts (yield: 46.5% ), suggest that optimizing reducing conditions could further enhance efficiency for related compounds.

Physicochemical Properties

Physical State and Solubility

The compound is likely a liquid or low-melting-point solid at room temperature, based on analogous diamines like N¹-Benzyl-N¹-methylethane-1,2-diamine . It is expected to exhibit moderate solubility in polar organic solvents (e.g., methanol, ethanol) but limited solubility in water due to its hydrophobic aromatic and aliphatic groups.

Spectroscopic Data

While specific spectral data for this compound are scarce, related diamines show characteristic NMR signals:

  • ¹H NMR: Aromatic protons (δ 6.8–7.2 ppm), methylthio group (δ 2.4 ppm), and ethyl/methylene groups (δ 1.0–3.5 ppm) .

  • IR: N-H stretches (~3300 cm⁻¹) and C-S vibrations (~650 cm⁻¹).

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The primary and secondary amine groups enable reactions with electrophiles such as acyl chlorides and alkyl halides. For example, acylation with acetic anhydride could yield corresponding amide derivatives.

Oxidation of Methylthio Group

The methylthio (-SMe) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives using agents like hydrogen peroxide or meta-chloroperbenzoic acid. This modification alters electronic properties and potential bioactivity.

Coordination Chemistry

The diamine’s lone pairs on nitrogen atoms allow it to act as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes relevant in catalysis or material science.

Applications in Scientific Research

Medicinal Chemistry

The compound’s structure suggests potential as a pharmacophore in drug discovery. Similar diamines exhibit bioactivity:

  • Antimicrobial Properties: Chlorinated analogs (e.g., N¹-[1-(3-Chlorophenyl)-ethyl]-N¹-isopropylethane-1,2-diamine) show activity against bacterial strains.

  • Enzyme Inhibition: The ethyl and benzyl groups may facilitate interactions with enzyme active sites, analogous to N-ethyl-N-methylbenzene-1,4-diamine derivatives .

Organic Synthesis

As a building block, it participates in:

  • Heterocycle Synthesis: Cyclocondensation with ketones or aldehydes to form imidazolidines or tetrahydropyrimidines.

  • Polymer Chemistry: Serving as a monomer for polyurea or polyamide resins .

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